molecular formula C23H18N2O3 B028519 Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]- CAS No. 105350-26-3

Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-

Katalognummer: B028519
CAS-Nummer: 105350-26-3
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: LMPZHLXYBWGGNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2-quinolinylmethoxy)anilino]benzoic acid is a member of quinolines.

Biologische Aktivität

Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]- (commonly referred to as SR 2640) is a synthetic compound recognized for its biological activity as a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. These receptors are crucial in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Name : 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid
  • Molecular Formula : C23H19ClN2O3
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 105350-26-3

Structure

The compound features a complex structure with a quinoline moiety linked through a methoxy group to an aniline derivative, which is further connected to a benzoic acid structure.

SR 2640 acts as a potent and selective competitive antagonist for LTD4 and LTE4 receptors, which are involved in various inflammatory processes. This mechanism is particularly relevant in the treatment of respiratory diseases where leukotrienes play a significant role.

Key Findings:

  • Inhibition of Contraction : SR 2640 inhibits LTD4-induced contractions in guinea pig ileum and trachea without affecting histamine-induced contractions, demonstrating its specificity (pA2 = 8.7) .
  • Chemotaxis Inhibition : The compound also inhibits LTD4-mediated chemotaxis of human polymorphonuclear leukocytes (PMNs), indicating its potential in modulating immune responses .

Preclinical Studies

Preclinical evaluations have shown that SR 2640 can significantly reduce bronchoconstriction and other inflammatory responses associated with leukotriene signaling pathways. These studies often utilize animal models to assess the efficacy of the compound in vivo.

Case Study Example:

In one study, administration of SR 2640 in a guinea pig model demonstrated a marked reduction in airway hyperreactivity induced by leukotrienes, suggesting its therapeutic potential for asthma management .

Comparative Analysis with Other Compounds

The following table compares SR 2640 with other known leukotriene receptor antagonists:

Compound NameStructure TypeUnique Features
MontelukastLeukotriene receptor antagonistWidely used for asthma treatment; selective for CysLT1 receptor
ZafirlukastLeukotriene receptor antagonistDual action on CysLT1 and CysLT2 receptors
PranlukastLeukotriene receptor antagonistSelective for CysLT1 receptor; used in asthma management
SR 2640 Leukotriene receptor antagonist Selective for both LTD4 and LTE4 receptors; potential broader therapeutic effects

Synthesis and Chemical Reactivity

SR 2640 can be synthesized through several chemical reactions involving the appropriate precursors. Key steps include:

  • Formation of the quinoline methoxy group.
  • Coupling with an aniline derivative.
  • Final attachment to the benzoic acid structure.

The presence of functional groups allows for typical carboxylic acid reactions such as esterification and amidation, which are crucial for further modifications .

Eigenschaften

IUPAC Name

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPZHLXYBWGGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909461
Record name 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105350-26-3
Record name SR 2640
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105350263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-
Reactant of Route 2
Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-
Reactant of Route 3
Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-
Reactant of Route 4
Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-
Reactant of Route 5
Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-
Reactant of Route 6
Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.